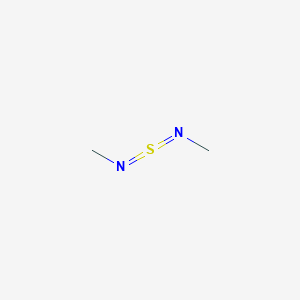![molecular formula C24H21N2NaO5S B076945 Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 12269-82-8](/img/structure/B76945.png)
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, also known as MTT, is a yellow tetrazolium salt that is commonly used in scientific research. This compound is widely used in cell viability assays to assess the metabolic activity of cells. MTT is a water-soluble compound that is readily taken up by living cells and reduced by mitochondrial enzymes to form an insoluble purple formazan product.
作用機序
The mechanism of action of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is based on the reduction of the tetrazolium salt to formazan by mitochondrial enzymes. The reduction of this compound occurs in the presence of NADH and NADPH, which are produced by the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability.
Biochemical and Physiological Effects:
This compound is a non-toxic compound that is readily taken up by living cells. The reduction of this compound to formazan occurs only in viable cells, providing a measure of cell viability. The formazan product is insoluble and accumulates in the cells, making it easy to visualize and quantify. This compound has no known biochemical or physiological effects on cells.
実験室実験の利点と制限
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a widely used assay for cell viability and has several advantages over other assays. The assay is simple, rapid, and inexpensive, making it suitable for high-throughput screening. The assay is also highly sensitive, with a detection limit of as low as 10 cells per well. The main limitation of the assay is that it measures metabolic activity rather than cell proliferation or death. The assay is also dependent on the mitochondrial function of cells, which can be affected by various factors, including drugs, toxins, and other chemicals.
将来の方向性
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has been widely used in scientific research for many years and continues to be an important tool for cell viability assays. However, there are several areas of future research that could further improve the use and application of this compound. These include the development of new tetrazolium salts with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of this compound assays with other assays to provide a more comprehensive assessment of cell viability.
合成法
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with sodium hydroxide and 4-n-butylaniline. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of sodium sulfite. The final product is a yellowish-brown powder that is highly soluble in water.
科学的研究の応用
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is widely used in scientific research as a cell viability assay. This assay is used to determine the metabolic activity of cells and is based on the reduction of this compound by mitochondrial enzymes to formazan. The amount of formazan produced is directly proportional to the number of viable cells. This assay is used to evaluate the effects of different compounds on cell viability, including drugs, toxins, and other chemicals.
特性
| 12269-82-8 | |
分子式 |
C24H21N2NaO5S |
分子量 |
472.5 g/mol |
IUPAC名 |
sodium;1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H22N2O5S.Na/c1-2-3-6-14-9-11-15(12-10-14)26-18-13-19(32(29,30)31)22(25)21-20(18)23(27)16-7-4-5-8-17(16)24(21)28;/h4-5,7-13,26H,2-3,6,25H2,1H3,(H,29,30,31);/q;+1/p-1 |
InChIキー |
QUBWRMVVDDDDBG-UHFFFAOYSA-M |
異性体SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
| 12269-82-8 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




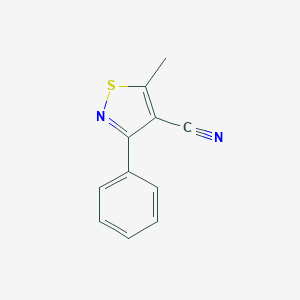

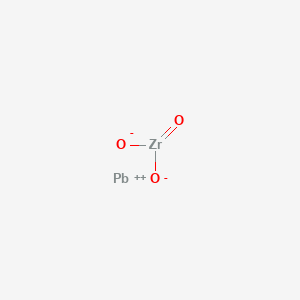
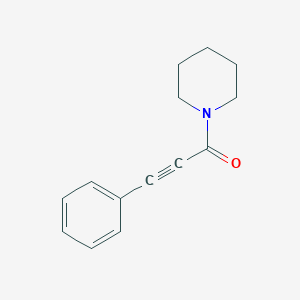
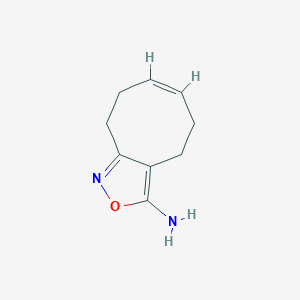
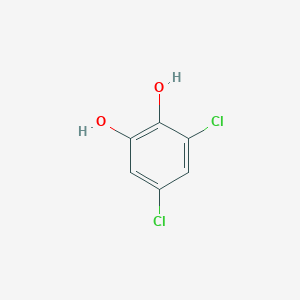

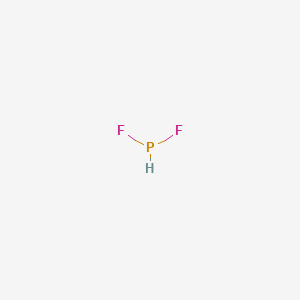
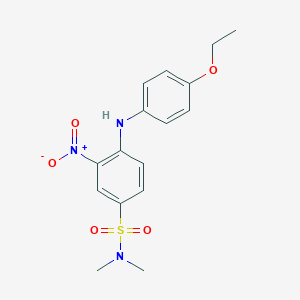
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)

